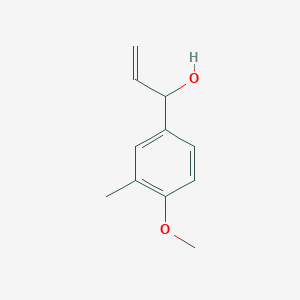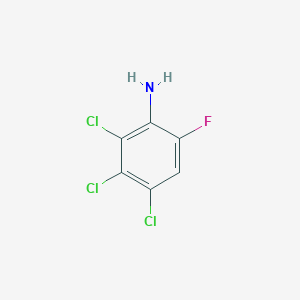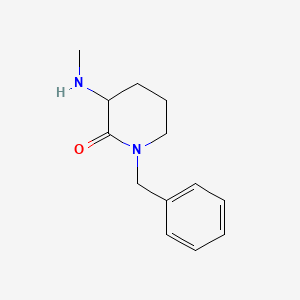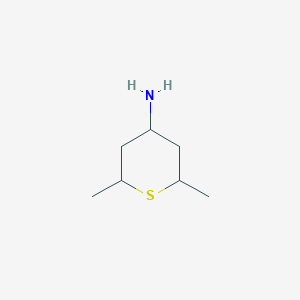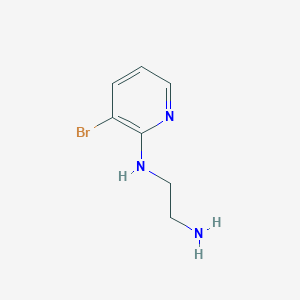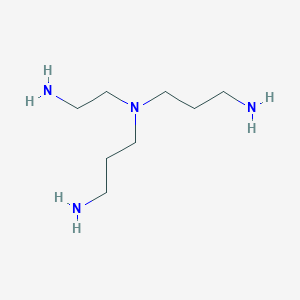
N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE, also known as N-(2-aminoethyl)-N-(3-aminopropyl)-1,3-propanediamine, is a polyamine compound with the molecular formula C8H22N4. It is a versatile chemical used in various scientific and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE typically involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of catalysts such as Raney nickel or palladium on carbon, and the process is carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods
In industrial settings, the production of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding amides or nitriles, while substitution reactions can yield various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of polyamine metabolism and its role in cellular functions.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-aminopropyl)amine: Similar structure but lacks the ethylene bridge, making it less flexible.
1,2-Bis(3-aminopropylamino)ethane: Contains an additional ethylene bridge, providing more rigidity.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups, offering different coordination properties.
Uniqueness
(2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE is unique due to its balanced flexibility and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes with metals and other molecules enhances its utility in various fields .
Eigenschaften
CAS-Nummer |
41240-13-5 |
|---|---|
Molekularformel |
C8H22N4 |
Molekulargewicht |
174.29 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2 |
InChI-Schlüssel |
XBVKJTPKQHUYHI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)CN(CCCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



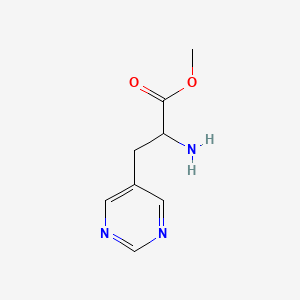
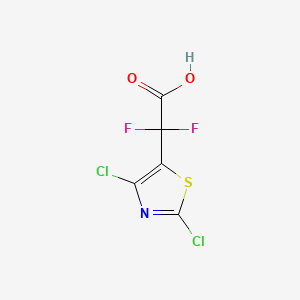
![tert-Butyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13500050.png)

![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
